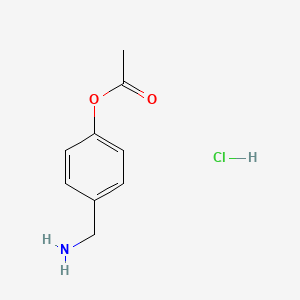

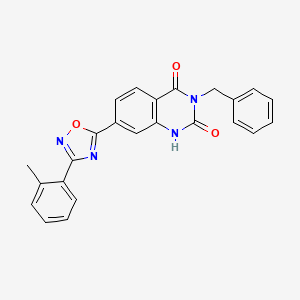

![molecular formula C36H33NO8 B2457002 1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester CAS No. 1332577-02-2](/img/structure/B2457002.png)

1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester

描述

科学研究应用

Metal-Organic Frameworks (MOFs) and Carboxylate Ligands

1,2,4-Benzenetricarboxylic acid serves as a versatile carboxylate ligand in the synthesis of metal-organic frameworks (MOFs) . These porous materials consist of metal ions or clusters connected by organic ligands. Researchers use MOFs for gas storage, catalysis, and separation processes. The unique geometry of trimellitic acid allows it to coordinate with metal centers, leading to the formation of MOFs with tunable properties .

White-Light Luminescent Nanocrystals

Trimellitic acid plays a crucial role in synthesizing lanthanide (Ln³⁺)-encapsulated nanocrystals . These nanocrystals exhibit white-light luminescence , making them valuable for applications in lighting, displays, and imaging. The precise coordination of trimellitic acid with Ln³⁺ ions influences the emission properties, allowing for tailored luminescence .

Polymer Resins and Plastics

In the realm of materials science, trimellitic acid finds use in the production of polymer resins and plastics . Its rigid, tricarboxylic structure contributes to the mechanical strength and thermal stability of these materials. Manufacturers incorporate trimellitic acid derivatives into coatings, adhesives, and composite materials .

Plasticizers and Flame Retardants

Trimellitic acid esters serve as plasticizers in polymer formulations. These compounds enhance flexibility, durability, and processability of plastics. Additionally, trimellitic acid derivatives are used as flame retardants in various applications, including cables, textiles, and electronics. They reduce the flammability of materials and enhance fire safety .

Dye Intermediates and Pigments

Researchers explore trimellitic acid derivatives as intermediates in the synthesis of dyes and pigments . By functionalizing the benzene ring, chemists can create vibrant colorants for textiles, inks, and coatings. The presence of three carboxylic acid groups allows for diverse chemical modifications, leading to a wide range of color possibilities .

Adhesive and Sealant Formulations

Trimellitic acid contributes to the formulation of adhesives and sealants . Its ability to crosslink with other molecules provides strong bonding properties. These adhesives find use in construction, automotive assembly, and aerospace applications. Sealants based on trimellitic acid help prevent leaks and provide durable protection .

安全和危害

属性

IUPAC Name |

trimethyl 5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33NO8/c1-42-34(39)29-21-31(36(41)44-3)30(35(40)43-2)20-28(29)33(38)37(32-18-10-13-24-12-7-8-17-27(24)32)22-23-11-9-16-26(19-23)45-25-14-5-4-6-15-25/h4-9,11-12,14-17,19-21,32H,10,13,18,22H2,1-3H3/t32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSCBXZGKCCVTG-YTTGMZPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)C4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)N(CC2=CC(=CC=C2)OC3=CC=CC=C3)[C@H]4CCCC5=CC=CC=C45)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901334651 | |

| Record name | Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester | |

CAS RN |

1332577-02-2 | |

| Record name | Trimethyl 5-{(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]carbamoyl}-1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2456919.png)

![1-[2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B2456920.png)

![2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2456921.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2456924.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2456928.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2456932.png)

![dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2456935.png)

![[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2456942.png)